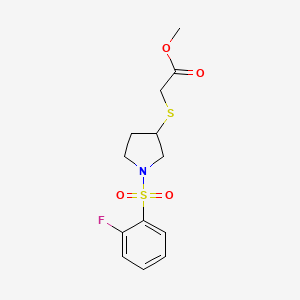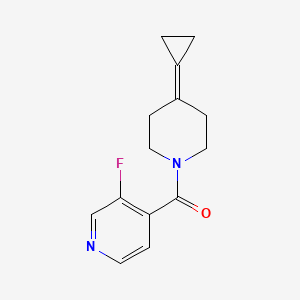
(4-Cyclopropylidenepiperidin-1-yl)(3-fluoropyridin-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Cyclopropylidenepiperidin-1-yl)(3-fluoropyridin-4-yl)methanone is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. This compound belongs to the class of piperidine derivatives and has a molecular weight of 267.32 g/mol.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropylidenepiperidin-1-yl)(3-fluoropyridin-4-yl)methanone involves the reaction of piperidine derivatives with fluoropyridine compounds. One common method includes the use of copper catalysis for the oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones . The reaction typically occurs under mild conditions with water as the oxygen source, leading to moderate to good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
(4-Cyclopropylidenepiperidin-1-yl)(3-fluoropyridin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using copper catalysis, leading to the formation of aromatic ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The fluoropyridine moiety can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Copper catalysts and water as the oxygen source.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Aromatic ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
科学研究应用
(4-Cyclopropylidenepiperidin-1-yl)(3-fluoropyridin-4-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-nociceptive effects.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (4-Cyclopropylidenepiperidin-1-yl)(3-fluoropyridin-4-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to modulate inflammatory responses and pain pathways.
相似化合物的比较
Similar Compounds
(3-Fluoropyridin-4-yl)methanol: A related compound with a similar fluoropyridine moiety.
(4-fluorophenyl)(pyridin-4-yl)methanone: Another compound with a similar structure but different substituents.
Uniqueness
(4-Cyclopropylidenepiperidin-1-yl)(3-fluoropyridin-4-yl)methanone is unique due to its specific combination of a piperidine ring and a fluoropyridine moiety, which imparts distinct chemical and biological properties. Its potential therapeutic applications and industrial uses make it a compound of significant interest in various fields of research.
属性
IUPAC Name |
(4-cyclopropylidenepiperidin-1-yl)-(3-fluoropyridin-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O/c15-13-9-16-6-3-12(13)14(18)17-7-4-11(5-8-17)10-1-2-10/h3,6,9H,1-2,4-5,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYMVDZVIIEVOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)C3=C(C=NC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2398077.png)
![2-([1,1'-biphenyl]-4-yl)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide](/img/structure/B2398079.png)
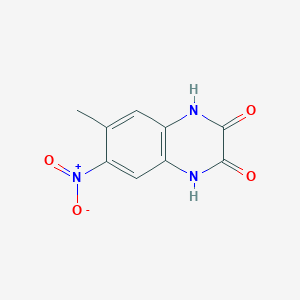

![N'-(5-chloro-2-cyanophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2398083.png)
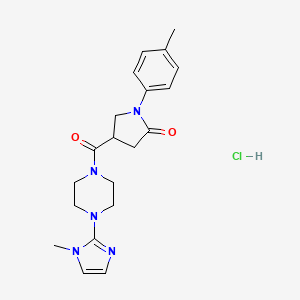
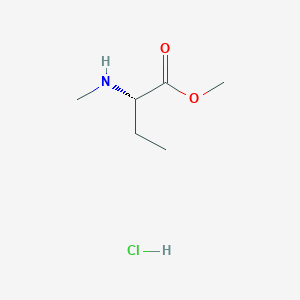
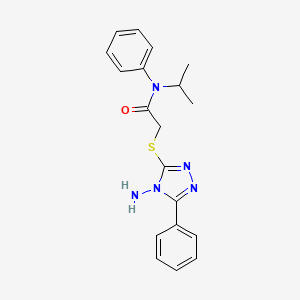
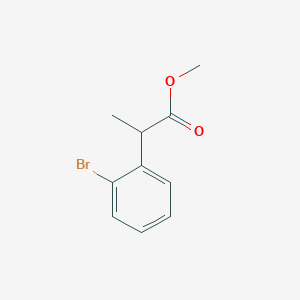
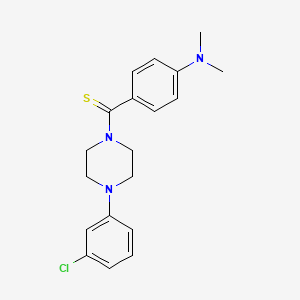
![Sodium;5-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B2398096.png)
![2-({1-[4-(3-chloro-2-thienyl)-6-methyl-2-pyrimidinyl]-1H-pyrrol-2-yl}methylene)malononitrile](/img/structure/B2398097.png)
![4-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B2398098.png)
